(1S,3s,E)-N'-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide
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Overview
Description
(1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural properties, which include a rigid, diamond-like framework. The presence of the adamantane core imparts significant stability and lipophilicity to the molecule, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 2,4-difluorobenzaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known to enhance the bioavailability and stability of pharmaceutical agents. Researchers are exploring its use in the development of antiviral, antibacterial, and anticancer agents.
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and lipophilicity make it suitable for applications in the development of high-performance materials.
Mechanism of Action
The mechanism of action of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. The presence of the difluorobenzylidene moiety can further modulate the compound’s activity by influencing its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1-carbohydrazide: A precursor in the synthesis of (1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide.
2,4-Difluorobenzaldehyde: Another precursor used in the synthesis.
Amantadine: A well-known adamantane derivative with antiviral properties.
Uniqueness
(1S,3s,E)-N’-(2,4-difluorobenzylidene)adamantane-1-carbohydrazide is unique due to the presence of both the adamantane core and the difluorobenzylidene moiety. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c19-15-2-1-14(16(20)6-15)10-21-22-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13H,3-5,7-9H2,(H,22,23)/b21-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZMDFQNSYHHNP-UFFVCSGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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